Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
CAS No.: 1416440-33-9
Cat. No.: VC2568808
Molecular Formula: C17H24N2O4
Molecular Weight: 320.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1416440-33-9 |
|---|---|
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | tert-butyl 7-(1-methoxy-1-oxopropan-2-yl)-3,4-dihydro-2H-1,8-naphthyridine-1-carboxylate |
| Standard InChI | InChI=1S/C17H24N2O4/c1-11(15(20)22-5)13-9-8-12-7-6-10-19(14(12)18-13)16(21)23-17(2,3)4/h8-9,11H,6-7,10H2,1-5H3 |
| Standard InChI Key | GYKKXPQMHGBOFP-UHFFFAOYSA-N |
| SMILES | CC(C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)C(=O)OC |
| Canonical SMILES | CC(C1=NC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)C(=O)OC |
Introduction
Structural Characteristics and Chemical Properties
Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate (CAS No. 1416440-33-9) is a complex organic compound belonging to the naphthyridine derivatives class. The compound features a naphthyridine core that contains two nitrogen atoms in a fused ring system, with specific substitutions that define its chemical identity. Its molecular structure incorporates a tert-butyloxycarbonyl protecting group at the nitrogen in position 1, a partially reduced ring system (3,4-dihydro), and a methoxy-1-oxopropan-2-yl substituent at position 7.
The compound is also known by alternative chemical names including:
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1,8-Naphthyridine-2-acetic acid, 8-[(1,1-dimethylethoxy)carbonyl]-5,6,7,8-tetrahydro-α-methyl-, methyl ester
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Methyl 8-[(1,1-dimethylethoxy)carbonyl]-5,6,7,8-tetrahydro-α-methyl-1,8-naphthyridine-2-acetate
Physical and Chemical Parameters
The fundamental physical and chemical parameters of the compound are summarized in Table 1, providing essential information for researchers working with this substance.
Table 1: Physical and Chemical Properties of Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate
| Property | Value |
|---|---|
| CAS Number | 1416440-33-9 |
| Molecular Formula | C17H24N2O4 |
| Molecular Weight | 320.38-320.4 g/mol |
| Physical State | Solid |
| Commercial Purity | Not less than 98% |
| Product Identifiers | VC2568808 (Vulcanchem), MC684667 (MolCore), 10-F302644 (CymitQuimica) |
The compound's structure presents multiple reactive sites that contribute to its chemical behavior and potential for further modification. The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the nitrogen atom, which can be selectively cleaved under acidic conditions to expose the secondary amine for further functionalization. The methyl ester moiety offers possibilities for hydrolysis or transesterification reactions, expanding the compound's utility in synthetic chemistry.
Biological Activity and Pharmacological Profile
The biological significance of Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate stems from its potential interaction with specific biological targets and signaling pathways.
Mechanism of Action
The compound's biological activity is primarily attributed to its potential role as an inhibitor of the Akt protein kinase pathway, which is crucial for cell survival and proliferation. The Akt signaling pathway represents a significant target in cancer research due to its involvement in regulating cellular processes that contribute to tumor growth and survival. Inhibition of this pathway may lead to decreased tumor proliferation and increased apoptosis (programmed cell death) in cancer cells.
The specific structural features that contribute to this biological activity include:
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The naphthyridine core, which provides a rigid scaffold for presenting functional groups in specific spatial orientations
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The tert-butyloxycarbonyl group, which may influence binding interactions with target proteins
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The methoxy-1-oxopropan-2-yl substituent, which could participate in hydrogen bonding and other intermolecular interactions with biological targets
Comparison with Related Naphthyridine Derivatives
To better understand the potential biological activities of Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate, it is instructive to examine the reported activities of related naphthyridine compounds.
Table 2: Biological Activities of Structurally Related Naphthyridine Compounds
These comparisons highlight the versatility of the naphthyridine scaffold in medicinal chemistry and suggest that specific substitution patterns can significantly influence biological activity profiles. For instance, the 1-(2-(4-fluorophenyl)ethynyl) analog of benzo[b] naphthyridine achieved an IC50 of 1.35 μM as a MAO B inhibitor, comparable to the established inhibitor pargyline .
Applications in Medicinal Chemistry and Drug Discovery
Tert-butyl 7-(1-methoxy-1-oxopropan-2-YL)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxylate serves as a valuable building block in medicinal chemistry, particularly in the development of compounds with potential anticancer properties.
Role as a Synthetic Precursor
One of the primary values of this compound lies in its role as a precursor for synthesizing more complex bioactive molecules. The presence of multiple functional groups provides opportunities for further chemical modifications:
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The tert-butyloxycarbonyl (Boc) protecting group can be removed to expose the secondary amine for further functionalization
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The methyl ester group can undergo hydrolysis or transesterification reactions
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The partially saturated ring system offers sites for additional substitutions or transformations
These capabilities make the compound a versatile intermediate in the synthesis of diverse chemical libraries for biological screening and drug development efforts.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of naphthyridine derivatives is crucial for optimizing their biological activities. Research on related compounds has shown that:
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Substitution patterns on the naphthyridine core significantly influence binding affinity and selectivity for biological targets
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Introduction of specific functional groups can enhance particular pharmacological properties, such as MAO inhibition or antimicrobial activity
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Modifications of the side chains can affect pharmacokinetic properties, including solubility, membrane permeability, and metabolic stability
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